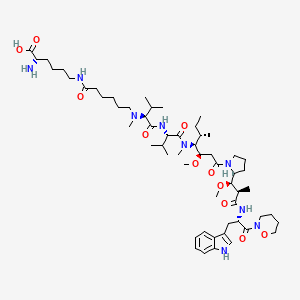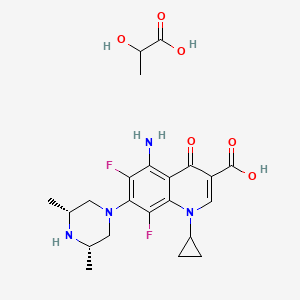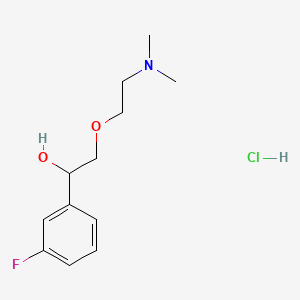
2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dimethylamino group, an ethoxy linkage, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxy Intermediate: The reaction begins with the ethoxylation of a suitable phenol derivative to introduce the ethoxy group.
Introduction of the Dimethylamino Group: The next step involves the reaction of the ethoxy intermediate with dimethylamine under controlled conditions to form the dimethylaminoethoxy intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling and neurotransmitter pathways due to its structural similarity to certain biological molecules.
Medicine: Research into potential therapeutic applications, such as its use in drug development for neurological disorders, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride exerts its effects involves interactions with molecular targets such as receptors or enzymes. The dimethylamino group can interact with biological targets through hydrogen bonding or electrostatic interactions, while the fluorophenyl group can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(N,N-Dimethylamino)ethoxy)-1-phenylethanol hydrochloride: Lacks the fluorine atom, which may affect its binding properties and reactivity.
2-(2-(N,N-Dimethylamino)ethoxy)-1-(4-fluorophenyl)ethanol hydrochloride: Similar structure but with the fluorine atom in a different position, potentially altering its biological activity.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in 2-(2-(N,N-Dimethylamino)ethoxy)-1-(3-fluorophenyl)ethanol hydrochloride distinguishes it from other similar compounds. This unique structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
131961-13-2 |
|---|---|
Molekularformel |
C12H19ClFNO2 |
Molekulargewicht |
263.73 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]-1-(3-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18FNO2.ClH/c1-14(2)6-7-16-9-12(15)10-4-3-5-11(13)8-10;/h3-5,8,12,15H,6-7,9H2,1-2H3;1H |
InChI-Schlüssel |
BWMGZHIYMLOHBA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCC(C1=CC(=CC=C1)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



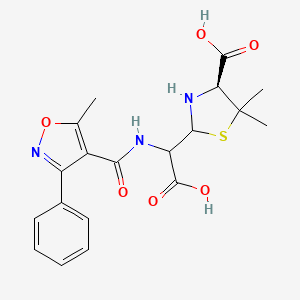



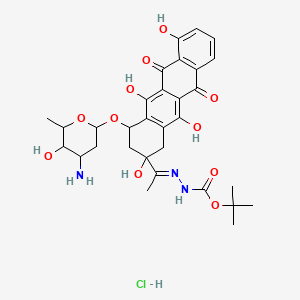

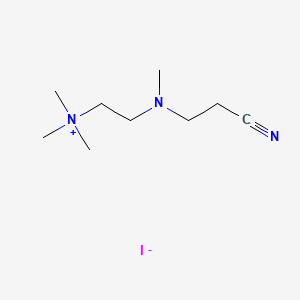

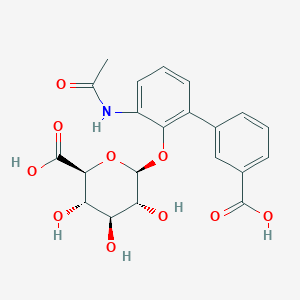
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
